N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide
Description
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. The compound is distinguished by two key substituents:
- Ethoxy group at position 6: Enhances lipophilicity and metabolic stability compared to halogens or alkyl groups.
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3/c1-2-24-16-8-7-13-19-20-14(22(13)21-16)9-18-15(23)10-25-12-5-3-11(17)4-6-12/h3-8H,2,9-10H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOOTEBFGVLUFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)COC3=CC=C(C=C3)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by several functional groups:
- Molecular Formula : C19H23N5O2
- Molecular Weight : 368.44 g/mol
- Key Functional Groups : Triazole, pyridazine, acetamide, and fluorophenoxy.
This unique combination of heterocycles positions the compound for diverse biological interactions.
Anticancer Potential
Preliminary studies indicate that this compound exhibits significant anticancer activity. Compounds with similar structural motifs have demonstrated efficacy against various cancer cell lines by inhibiting critical kinases involved in tumor progression.
Table 1: Comparison of Anticancer Activities of Related Compounds
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide | Structure | Anticancer | 0.52 |
| Triazoloquinazolinones | Structure | Polo-like kinase inhibition | 0.34 |
| This compound | Structure | Anticancer (preliminary) | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential potency of these compounds in therapeutic applications.
The mechanism through which this compound exerts its effects is hypothesized to involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit Polo-like kinase 1 (Plk1), a crucial regulator of cell cycle progression.
- Apoptosis Induction : Research indicates that related compounds can induce apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : Mechanistic studies suggest that these compounds may cause cell cycle arrest at the G2/M phase.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds within the same class as this compound:
- Study on Triazoloquinazolinones : This study highlighted the anticancer properties of triazoloquinazolinones through their inhibitory effects on Plk1. The results demonstrated significant reductions in cell viability across various cancer cell lines .
- Antiviral Activity : Research into similar heterocyclic compounds has revealed promising antiviral properties against various viruses. The substitution patterns on the triazole ring significantly influenced their antiviral efficacy .
Pharmacokinetics and Safety Profile
While detailed pharmacokinetic data for this compound is limited at this stage, preliminary assessments suggest it may exhibit favorable absorption and distribution characteristics due to its lipophilic nature conferred by the ethoxy group.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations:
Substituent Effects on Lipophilicity: The ethoxy group (target compound) increases lipophilicity compared to chloro () or methyl (891117-12-7) substituents. This may enhance membrane permeability but reduce aqueous solubility.
Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenoxy group in the target compound likely improves binding to electron-rich biological targets (e.g., kinases) compared to non-fluorinated analogs like 891117-12-7 .
Metabolic Stability :
- Ethoxy groups are generally more resistant to oxidative metabolism than methyl or chloro substituents, suggesting improved pharmacokinetics for the target compound .
Structural Diversity in Acetamide Moieties :
- Thiazine (891115-66-5 ) and trifluoromethylphenyl (BD303413 ) substituents may confer distinct biological activities but also introduce synthetic complexity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
